N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 868980-97-6
VCID: VC8303122
InChI: InChI=1S/C20H22BrN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
SMILES: COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C20H22BrN3O6S
Molecular Weight: 512.4 g/mol

N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

CAS No.: 868980-97-6

Cat. No.: VC8303122

Molecular Formula: C20H22BrN3O6S

Molecular Weight: 512.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide - 868980-97-6

Specification

CAS No. 868980-97-6
Molecular Formula C20H22BrN3O6S
Molecular Weight 512.4 g/mol
IUPAC Name N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C20H22BrN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Standard InChI Key PIUCLCDJPFTOLG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Overview

Chemical Name:
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Molecular Formula:
C18_{18}H20_{20}BrN3_{3}O5_{5}S

Molecular Weight:
Approximately 474.34 g/mol

This compound is a sulfonamide derivative that integrates an oxazolidine ring, a bromobenzene sulfonyl group, and a methoxybenzyl moiety. It is an example of hybrid molecules designed for potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound likely involves multistep reactions combining:

  • Oxazolidine Formation:
    The oxazolidine ring is formed through cyclization reactions involving amino alcohols and aldehydes or ketones.

  • Sulfonamide Coupling:
    A bromobenzenesulfonyl chloride reacts with an amine group to introduce the sulfonamide functionality.

  • Amide Bond Formation:
    The ethanediamide backbone is constructed by coupling the oxazolidine intermediate with the methoxybenzyl group using standard amide bond-forming techniques.

Spectroscopic Data for Characterization:

TechniqueObservations
FT-IRPeaks corresponding to N-H (amide), S=O (sulfonamide), and C=O (amide) bonds
NMR (¹H/¹³C)Signals for aromatic protons, methoxy group (-OCH₃), and aliphatic chains
Mass Spectrometry (MS)Molecular ion peak confirms molecular weight

Biological Potential

The compound's design suggests it may exhibit diverse biological activities due to its structural features:

  • Anticancer Activity:
    Sulfonamide derivatives have been reported to inhibit enzymes like carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells .

  • Anti-inflammatory Properties:
    The oxazolidine ring has been associated with anti-inflammatory activity by modulating cytokine production .

  • Antimicrobial Potential:
    Bromobenzene sulfonamides are known to disrupt bacterial cell wall synthesis by targeting sulfonamide-sensitive enzymes .

Future Directions

Further research should focus on:

  • Biological Testing:
    Conducting in vitro and in vivo studies to evaluate anticancer, antimicrobial, and anti-inflammatory activities.

  • Structural Optimization:
    Modifying substituents on the oxazolidine and sulfonamide groups to enhance potency and selectivity.

  • Mechanistic Studies:
    Investigating the molecular targets through docking studies or enzyme inhibition assays.

This compound represents a promising scaffold for therapeutic development due to its multifunctional structure and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator